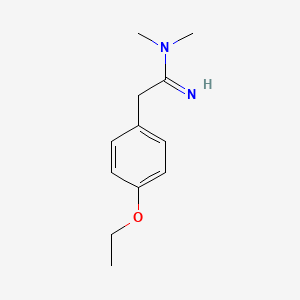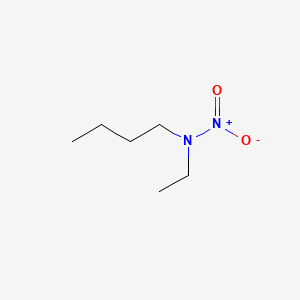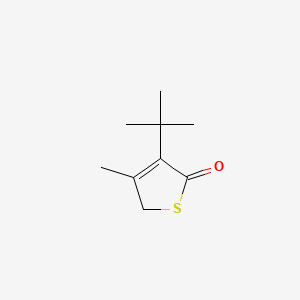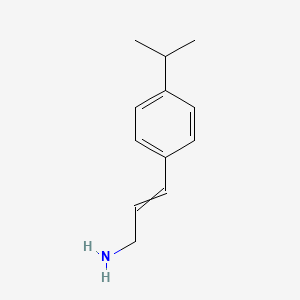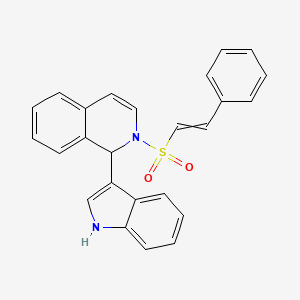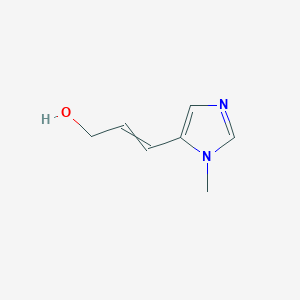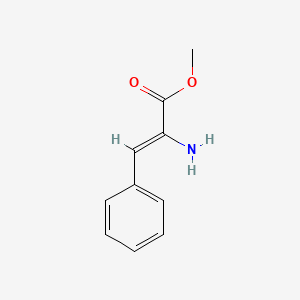
Dehydrophenylalanine Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-amino-3-phenylpropenoic acid methyl ester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a phenyl group, and a propenoic acid methyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-amino-3-phenylpropenoic acid methyl ester typically involves the esterification of the corresponding amino acid with methanol. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of (Z)-2-amino-3-phenylpropenoic acid methyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-amino-3-phenylpropenoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
(Z)-2-amino-3-phenylpropenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-2-amino-3-phenylpropenoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-2-amino-3-phenylpropenoic acid ethyl ester
- (Z)-2-amino-3-phenylpropenoic acid butyl ester
- (Z)-2-amino-3-phenylpropenoic acid isopropyl ester
Uniqueness
(Z)-2-amino-3-phenylpropenoic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity. The methyl ester group can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
methyl (Z)-2-amino-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-7H,11H2,1H3/b9-7- |
Clave InChI |
LYEKNSZDVQJLOV-CLFYSBASSA-N |
SMILES isomérico |
COC(=O)/C(=C/C1=CC=CC=C1)/N |
SMILES canónico |
COC(=O)C(=CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



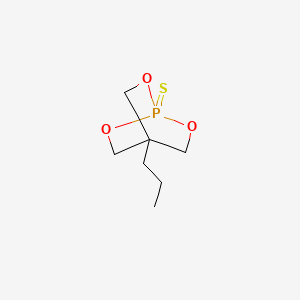
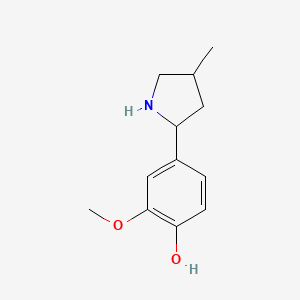
![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
